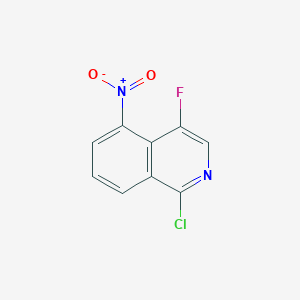

1-chloro-4-fluoro-5-nitroisoquinoline

Description

Significance of Nitrogen-Containing Heterocycles in Organic Synthesis and Chemical Research

Nitrogen-containing heterocycles are fundamental building blocks in organic chemistry and play a central role in the development of new pharmaceuticals and functional materials. nih.gov Their prevalence is underscored by the fact that over 85% of all biologically active chemical entities contain a heterocyclic fragment. nih.gov These structures offer a versatile scaffold that allows for the modification of crucial properties such as solubility, lipophilicity, and polarity, which are essential for optimizing the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. nih.gov The continuous development of advanced synthetic methodologies, including metal-catalyzed cross-coupling reactions, has provided chemists with rapid access to a wide array of functionalized heterocycles, further expanding their application in drug discovery programs. nih.gov

Overview of Isoquinoline (B145761) Core Structure and its Chemical Versatility

Among the vast family of nitrogen heterocycles, the isoquinoline framework is a particularly privileged structure in medicinal chemistry. nih.govrsc.org This bicyclic aromatic system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as the core for numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities. nih.gov The versatility of the isoquinoline scaffold allows for the introduction of various substituents at multiple positions (C-1, C-3, C-4, etc.), enabling the fine-tuning of its biological and chemical properties. rsc.org Isoquinoline-based compounds have shown potential as anticancer, neuroprotective, anti-inflammatory, and antimicrobial agents, making the synthesis of its derivatives an engrossing and important area of research for organic and medicinal chemists. nih.govnumberanalytics.com

Strategic Importance of Halogenated and Nitro-Substituted Aromatic Systems

The introduction of halogen atoms and nitro groups onto aromatic systems is a well-established strategy in synthetic and medicinal chemistry to modulate a molecule's reactivity and biological activity. researchgate.net Halogens like fluorine and chlorine can significantly alter a compound's physicochemical properties, including its polarity and bioavailability. pressbooks.pub The carbon-halogen bond's polarity, which decreases from C-F to C-I, influences molecular dipole moments, thereby affecting solubility and how a drug is transported and absorbed in the body. pressbooks.publibretexts.org

The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SNAr). nih.gov This electronic effect is crucial for directing subsequent chemical modifications. In poly-substituted systems, the relative positions and identities of the halogens and nitro groups dictate the regioselectivity of nucleophilic attack, creating a complex but synthetically useful reactivity landscape. nih.govresearchgate.net For instance, in compounds containing both halogens and a nitro group, a competition between the substitution of the halogen (a common SNAr pathway) and the nitro group can occur, influenced by the nature of the nucleophile and reaction conditions. researchgate.netresearchgate.net

Contextualizing 1-Chloro-4-fluoro-5-nitroisoquinoline within Advanced Isoquinoline Chemistry

This compound stands as a prime example of a polyfunctionalized isoquinoline designed for advanced chemical synthesis. Its structure incorporates the versatile isoquinoline core, substituted with three distinct functional groups that impart specific reactivity. The presence of two different halogen atoms—chlorine at the C-1 position and fluorine at the C-4 position—along with a nitro group at the C-5 position, creates a molecule with multiple reactive sites for nucleophilic substitution.

The chlorine atom at the C-1 position of the isoquinoline ring is typically susceptible to displacement by nucleophiles. Similarly, the fluorine atom, activated by the electron-withdrawing nitro group, also presents a site for potential nucleophilic aromatic substitution. nih.gov The nitro group itself can be reduced to an amino group, opening up another avenue for diverse functionalization. nih.gov For example, the reduction of 1-chloro-5-nitroisoquinoline (B1581046) using stannous chloride yields 5-amino-1-chloroisoquinoline, a valuable synthetic intermediate. A similar transformation would be expected for this compound.

The synthesis of such a molecule likely involves a multi-step process, including the nitration of a halogenated isoquinoline precursor. A known process involves the nitration of 4-fluoroisoquinoline (B1268607) with potassium nitrate (B79036) in sulfuric acid to produce 4-fluoro-5-nitroisoquinoline. google.com Subsequent chlorination could then yield the target compound. This strategic arrangement of functional groups makes this compound a highly valuable building block, offering chemists the potential to selectively modify the molecule and construct more complex, biologically active compounds.

Chemical Data for this compound

| Property | Value |

| Molecular Formula | C₉H₄ClFN₂O₂ |

| Monoisotopic Mass | 225.99454 Da |

| SMILES | C1=CC2=C(C(=C1)N+[O-])C(=CN=C2Cl)F |

| InChI | InChI=1S/C9H4ClFN2O2/c10-9-5-2-1-3-7(13(14)15)8(5)6(11)4-12-9/h1-4H |

| InChIKey | VUTDHGJLHVFWJQ-UHFFFAOYSA-N |

| Data sourced from PubChem. uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-fluoro-5-nitroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClFN2O2/c10-9-5-2-1-3-7(13(14)15)8(5)6(11)4-12-9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTDHGJLHVFWJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN=C2Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 1 Chloro 4 Fluoro 5 Nitroisoquinoline

Nucleophilic Aromatic Substitution (SNAr) on the Isoquinoline (B145761) Ring System

The pyridine (B92270) ring of the isoquinoline system is inherently electron-deficient, a characteristic that is further amplified by the presence of the electron-withdrawing nitro group on the fused benzene (B151609) ring. This electronic-deficiency makes the heterocyclic ring particularly susceptible to nucleophilic aromatic substitution (SNAr), especially at the C-1 and C-4 positions where the halogen substituents are located.

Reactivity at C-1 and C-4 Positions via Halogen Displacement

In the isoquinoline ring, nucleophilic attack occurs most readily at the C-1 position, followed by the C-3 position. baranlab.org For 1-chloro-4-fluoro-5-nitroisoquinoline, both the C-1 and C-4 positions are activated towards nucleophilic attack due to the presence of halogen leaving groups. The strong electron-withdrawing effect of the nitro group at C-5 significantly enhances the electrophilicity of the entire ring system, particularly the pyridine ring, making both C-1 and C-4 viable sites for substitution. libretexts.org

The general order of reactivity for halogens as leaving groups in SNAr reactions is F > Cl > Br > I. nih.gov This is because the rate-determining step is typically the initial attack of the nucleophile to form a stabilized intermediate, and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack. youtube.com Therefore, it is expected that the C-4 fluoro substituent would be more readily displaced than the C-1 chloro substituent, assuming similar steric hindrance. However, the inherent reactivity of the C-1 position in isoquinolines can sometimes lead to substitution at this site. baranlab.org The regioselectivity of the substitution can often be controlled by the reaction conditions. baranlab.org

Influence of Nitro and Fluoro Substituents on SNAr Reaction Rates and Regioselectivity

The nitro group is a powerful activating group for SNAr reactions. wikipedia.org Its strong electron-withdrawing nature, through both inductive and resonance effects, delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and lowering the activation energy of the reaction. nih.govlibretexts.org For nucleophilic substitution to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the anionic intermediate. libretexts.orgambeed.com In this compound, the nitro group is ortho to the C-4 fluoro substituent and in a peri-position relative to the C-1 chloro substituent, allowing it to stabilize intermediates formed by nucleophilic attack at both positions.

The fluorine atom, being the most electronegative halogen, increases the electrophilicity of the carbon atom to which it is attached, making it a prime target for nucleophilic attack. youtube.com In many cases, the C-F bond is cleaved more readily than C-Cl bonds in SNAr reactions. nih.govchemrxiv.org This suggests a preference for substitution at the C-4 position. However, the relative mobility of nitro groups and fluorine atoms in SNAr reactions can be influenced by the nature of the nucleophile. rsc.orgresearchgate.net

Mechanistic Pathways: Meisenheimer Complex Formation and Stabilization

The mechanism for SNAr reactions proceeds via a two-step addition-elimination pathway. libretexts.org In the first, rate-determining step, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The aromaticity of the ring is temporarily disrupted in this intermediate. libretexts.org

The negative charge of the Meisenheimer complex is delocalized throughout the ring system and is particularly stabilized by electron-withdrawing groups. nih.gov In the case of this compound, the nitro group at the C-5 position plays a crucial role in stabilizing the negative charge of the Meisenheimer complex formed upon nucleophilic attack at either C-1 or C-4. wikipedia.org In the second, faster step, the leaving group (chloride or fluoride) is expelled, and the aromaticity of the ring is restored. libretexts.org

Scope of Nucleophiles in Transformations of this compound

A wide range of nucleophiles can be employed in the SNAr reactions of activated halo-isoquinolines. The choice of nucleophile allows for the introduction of diverse functionalities onto the isoquinoline core. Common nucleophiles include:

Oxygen Nucleophiles: Alkoxides (e.g., sodium methoxide, sodium ethoxide) and phenoxides can be used to introduce ether linkages. Hydroxide ions can lead to the formation of hydroxyisoquinolines.

Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines are effective nucleophiles for the synthesis of aminoisoquinolines. ambeed.com

Sulfur Nucleophiles: Thiolates (e.g., sodium thiophenoxide) can be used to form thioethers.

The reactivity and regioselectivity of these nucleophiles can be influenced by factors such as their basicity, steric bulk, and the solvent used. organic-chemistry.org

| Nucleophile | Reagent Example | Potential Product at C-4 |

|---|---|---|

| Alkoxide | Sodium Methoxide (NaOMe) | 1-chloro-4-methoxy-5-nitroisoquinoline |

| Amine | Piperidine | 1-chloro-5-nitro-4-(piperidin-1-yl)isoquinoline |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-chloro-5-nitro-4-(phenylthio)isoquinoline |

Electrophilic Aromatic Substitution (SEAr) on the Isoquinoline Benzene Ring

While the pyridine ring of isoquinoline is deactivated towards electrophilic attack, the benzene ring can undergo electrophilic aromatic substitution (SEAr). The position of substitution is directed by the existing substituents on the ring.

Preferred Substitution Sites (C-5 and C-8) and Directing Effects of Existing Substituents

In unsubstituted isoquinoline, electrophilic substitution preferentially occurs at the C-5 and C-8 positions. However, the directing effects of the substituents on this compound will determine the outcome of SEAr reactions.

Nitro Group (-NO2): The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com It withdraws electron density from the ring, making it less reactive towards electrophiles. mnstate.edu

Halogens (-Cl, -F): Halogens are deactivating groups but are ortho-, para-directors. wikipedia.orgmasterorganicchemistry.com They withdraw electron density inductively but can donate electron density through resonance.

| Substituent | Position | Effect on SEAr | Directing Preference |

|---|---|---|---|

| Nitro (-NO2) | C-5 | Strongly Deactivating | Meta (to C-7) |

| Fluoro (-F) | C-4 | Deactivating | Ortho, Para (to C-5, C-3) |

| Chloro (-Cl) | C-1 | Deactivating | (Primarily affects pyridine ring) |

Deactivating Effects of the Ring Nitrogen and Nitro Group on Electrophilic Attack

The reactivity of the isoquinoline ring system in this compound towards electrophilic attack is significantly diminished by the cumulative electron-withdrawing effects of the heterocyclic ring nitrogen and the nitro group substituent. The nitrogen atom, due to its inherent electronegativity, reduces the electron density of the pyridine portion of the isoquinoline core, making it less susceptible to electrophilic substitution compared to the benzene ring. amerigoscientific.com

The nitro group (-NO₂) is a powerful deactivating group, exerting a strong electron-withdrawing influence through both inductive and resonance effects. nih.govquora.com This drastically lowers the electron density across the entire aromatic system, rendering the molecule significantly less nucleophilic. nih.gov The resonance effect of the nitro group is particularly potent, delocalizing electron density from the ring and creating partial positive charges at the positions ortho and para to its point of attachment. quora.com Consequently, the molecule as a whole is strongly deactivated towards reactions with electrophiles.

Table 1: Influence of Substituents on Ring Electron Density

| Substituent | Position | Electronic Effect | Impact on Electrophilic Attack |

|---|---|---|---|

| Ring Nitrogen | 2 | Inductive (-I) | Deactivation of the heterocyclic ring |

| Nitro Group | 5 | Inductive (-I), Resonance (-M) | Strong deactivation of both rings |

Redox Chemistry of the Nitro Functionality

The nitro group is a key functional handle that can undergo various redox transformations, most notably reduction to an amino group. This conversion is a fundamental step in the synthesis of many complex molecules.

Chemoselective Reduction of the Nitro Group to an Amino Group

The conversion of an aromatic nitro group to an amino group is a pivotal transformation in organic synthesis. scispace.comnih.gov A variety of reagents have been developed to achieve this reduction chemoselectively, which is crucial for a polysubstituted molecule like this compound, where other functional groups (halogens) must remain intact. scispace.comorganic-chemistry.org

Common methods for this transformation include catalytic hydrogenation and the use of metal-based reducing agents. commonorganicchemistry.comwikipedia.org While catalytic hydrogenation with palladium on carbon (Pd/C) is a widely used method, it can sometimes lead to undesired side reactions with other functional groups. commonorganicchemistry.com Milder and more selective conditions are often preferred. Reagents such as tin(II) chloride (SnCl₂) or iron (Fe) powder in acidic media provide effective reduction of the nitro group while being compatible with a range of other functionalities. commonorganicchemistry.com Other systems, including sodium sulfide (Na₂S) or the combination of Co₂(CO)₈ and H₂O, have also been employed for the selective reduction of nitroarenes. scispace.comcommonorganicchemistry.com

Retention of Halogen Substituents During Nitro Group Reduction Processes

A primary challenge in the reduction of halogenated nitroaromatic compounds is the potential for hydrodehalogenation, a side reaction that removes the halogen substituents. nih.govcommonorganicchemistry.com The selection of an appropriate reduction method is therefore critical to ensure the integrity of the C-Cl and C-F bonds in this compound.

Several methodologies have been developed that successfully reduce the nitro group while preserving halogen atoms. Catalytic transfer hydrogenation using hydrazine hydrate in the presence of Pd/C has been shown to be a highly efficient and selective method for the reduction of various halogenated nitroarenes. nih.govorganic-chemistry.org For substrates where dehalogenation is a significant concern, Raney nickel is often a superior catalyst choice over palladium on carbon for catalytic hydrogenation. commonorganicchemistry.com Additionally, reduction systems based on iron metal under acidic conditions, tin(II) chloride, and dicobalt octacarbonyl with water have demonstrated excellent chemoselectivity, yielding the corresponding halogenated anilines without significant loss of the halide. scispace.comcommonorganicchemistry.com Metal-free approaches, such as those utilizing tetrahydroxydiboron, also show high tolerance for halogen substituents. organic-chemistry.org

Table 2: Comparison of Reagents for Nitro Group Reduction with Halogen Retention

| Reagent/System | Conditions | Selectivity Notes |

|---|---|---|

| Hydrazine Hydrate, Pd/C | Methanol, 80°C | Highly selective for bromo, chloro, and iodo substrates. nih.gov |

| Raney Nickel, H₂ | Catalytic Hydrogenation | Preferred over Pd/C to avoid dehalogenation of Cl, Br, and I. commonorganicchemistry.com |

| Fe, Acid (e.g., AcOH) | Acidic Media | Mild method that reduces nitro groups in the presence of other reducible groups. commonorganicchemistry.com |

| SnCl₂ | Acidic or Alcoholic Solvent | Provides mild and selective reduction of nitro groups. commonorganicchemistry.com |

| Co₂(CO)₈, H₂O | Dioxane | Reduces halogenated nitro compounds without loss of halides. scispace.com |

Transformations Involving Halogen Atoms

The chlorine and fluorine atoms attached to the isoquinoline core are key sites for further molecular elaboration through various substitution and coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at Halogenated Positions

The halogenated positions on this compound serve as valuable handles for carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions. The chlorine atom at the C1 position is particularly activated towards such transformations. Being alpha to the ring nitrogen, its reactivity is analogous to that of 2- and 4-halopyridines, which are excellent substrates for nucleophilic substitution and cross-coupling. iust.ac.ir

The dual halogen substitution pattern allows for diverse and potentially selective cross-coupling strategies. chemshuttle.com The general reactivity trend for halogens in these reactions (I > Br > Cl >> F) suggests that the C1-Cl bond would be significantly more reactive than the C4-F bond. This differential reactivity can be exploited to achieve regioselective functionalization at the C1 position under carefully controlled Suzuki, Heck, or Sonogashira coupling conditions, while leaving the more robust C-F bond intact for subsequent transformations. Such reactions are instrumental in building molecular complexity from the halogenated isoquinoline scaffold. researchgate.netsoton.ac.uk

Selective Removal or Conversion of Halogen Atoms

Beyond cross-coupling, the halogen atoms can be selectively removed or replaced. Reductive dehalogenation offers a route to hydrogen-substituted isoquinolines. organic-chemistry.org This can be achieved through various methods, including catalytic hydrogenation under forcing conditions or via radical-based mechanisms using specific reagents like tris(trimethylsilyl)silane. organic-chemistry.org

Alternatively, the halogens can be displaced by nucleophiles through a nucleophilic aromatic substitution (SₙAr) mechanism. The electron-withdrawing nature of both the ring nitrogen and the C5-nitro group strongly activates the ring towards this type of reaction. The C1-chloro substituent, being in an activated position, is particularly susceptible to displacement by a wide range of nucleophiles. iust.ac.ir The relative inertness of the C-F bond compared to the C-Cl bond could allow for selective nucleophilic substitution at the C1 position, providing a pathway to introduce new functional groups such as amines, alkoxides, or thiolates.

Acid-Base Properties and Protonation Behavior of the Isoquinoline Nitrogen

The basicity of the nitrogen atom in the isoquinoline ring system is a critical determinant of the chemical reactivity of this compound. The lone pair of electrons on the nitrogen atom allows it to act as a weak base, readily undergoing protonation in the presence of strong acids. wikipedia.org However, the acid-base properties of this specific molecule are significantly modulated by the electronic effects of the chloro, fluoro, and nitro substituents attached to the aromatic rings.

The parent compound, isoquinoline, has a pKa of approximately 5.14, indicating it is a weak base. wikipedia.org The introduction of electron-withdrawing groups to the isoquinoline nucleus is known to decrease the basicity of the nitrogen atom. This is due to the delocalization of the nitrogen's lone pair of electrons, making them less available for protonation. In the case of this compound, all three substituents are strongly electron-withdrawing, which collectively leads to a significant reduction in the basicity of the isoquinoline nitrogen compared to the unsubstituted parent molecule.

Table 1: Comparison of pKa Values for Isoquinoline and Related Compounds

| Compound | pKa | Reference |

| Isoquinoline | 5.14 | wikipedia.org |

| This compound | Predicted to be significantly lower than 5.14 | N/A |

The protonation equilibrium for this compound can be represented as follows:

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Vibrational Spectroscopy for Functional Group Identification and Bond Assignment

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its bonds. The FT-IR spectrum of 1-chloro-4-fluoro-5-nitroisoquinoline is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent features in the spectrum arise from the nitro (NO₂) group. Due to the highly polar nature of the N-O bonds, the asymmetric and symmetric stretching vibrations result in strong absorption bands. spectroscopyonline.com For aromatic nitro compounds, these are typically observed in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.com The C-Cl stretching vibration is anticipated to appear in the fingerprint region, generally between 800 and 600 cm⁻¹. The C-F stretch will likely produce a strong band in the 1250-1000 cm⁻¹ region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the isoquinoline (B145761) ring system will generate a series of bands in the 1650-1400 cm⁻¹ range.

Table 1: Predicted FT-IR Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatic |

| 1620-1580 | C=C stretch | Aromatic ring |

| 1550-1475 | Asymmetric NO₂ stretch | Nitro group |

| 1500-1400 | C=N stretch | Isoquinoline ring |

| 1360-1290 | Symmetric NO₂ stretch | Nitro group |

| 1250-1000 | C-F stretch | Fluoro group |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy provides stronger signals for non-polar and symmetric vibrations.

For this compound, the symmetric stretching vibration of the nitro group is expected to be a prominent feature in the Raman spectrum. nih.gov The breathing modes of the aromatic isoquinoline ring system will also be Raman active. The C-Cl and C-F bonds, while polar, will also exhibit characteristic Raman signals. The position of the nitro group can influence the intensity of certain Raman bands, providing valuable structural information. nih.gov

Table 2: Expected Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100-3000 | Aromatic C-H stretch |

| 1600-1550 | Aromatic ring breathing |

| 1360-1300 | Symmetric NO₂ stretch |

| 1050-1000 | Aromatic ring breathing |

| 800-600 | C-Cl stretch |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₄ClFN₂O₂), the calculated monoisotopic mass is 225.9949 u. HRMS can confirm this mass with high accuracy, typically to within a few parts per million.

Tandem mass spectrometry (MS/MS) experiments can provide further structural information through the analysis of fragmentation patterns. The fragmentation of protonated or deprotonated this compound is expected to involve characteristic losses of small molecules and radicals. bohrium.com Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 u), NO (30 u), and CO (28 u). nih.gov The presence of chlorine and fluorine atoms will also influence the fragmentation, with potential losses of Cl (35/37 u) and HF (20 u). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature in the mass spectrum. libretexts.org

Table 3: Potential HRMS Fragmentation Ions of this compound

| m/z (Proposed) | Lost Fragment |

|---|---|

| 195.9954 | NO |

| 179.9898 | NO₂ |

| 190.0003 | Cl |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution, providing detailed information about the carbon-hydrogen framework.

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is necessary to assign all the proton and carbon signals of this compound.

¹H NMR: The proton NMR spectrum is expected to show signals for the four aromatic protons on the isoquinoline ring. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the nitro, chloro, and fluoro substituents.

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be significantly affected by the attached heteroatoms and functional groups.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons on the aromatic rings. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular structure, especially for connecting the different substituted rings. sdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which can help to confirm the substitution pattern and provide insights into the molecule's conformation.

By combining the information from these experiments, a complete and unambiguous assignment of all proton and carbon resonances can be achieved.

The chemical shifts of the protons and carbons in this compound are dictated by the electronic effects of the substituents. The electron-withdrawing nitro group will cause a downfield shift (higher ppm) for nearby protons and carbons. The halogen atoms also have significant electronic effects.

Coupling constants provide valuable information about the connectivity and geometry of the molecule. ¹H-¹H coupling constants will reveal the relative positions of the protons on the aromatic ring. Furthermore, long-range ¹H-¹⁹F and ¹³C-¹⁹F coupling constants are expected and can be used to confirm the position of the fluorine atom. The magnitude of these coupling constants is dependent on the number of bonds separating the coupled nuclei.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted Chemical Shift Range (ppm) |

|---|---|

| Aromatic Protons | 7.5 - 9.5 |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

As of the current body of scientific literature, detailed X-ray crystallographic data for this compound has not been reported. While theoretical predictions and data for analogous structures exist, experimental determination of the crystal structure for this specific compound is not publicly available.

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This methodology would provide precise information on the molecular geometry, conformation, and intermolecular interactions of this compound in the solid state. Such data includes:

Unit Cell Parameters: The dimensions and angles of the basic repeating unit of the crystal lattice.

Space Group: The description of the symmetry elements present in the crystal.

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: Exact measurements of the distances between bonded atoms and the angles they form, confirming the connectivity and geometry of the molecule.

Torsion Angles: The dihedral angles that define the conformation of the molecule, particularly the orientation of the nitro group relative to the isoquinoline ring.

Intermolecular Interactions: The presence and nature of non-covalent interactions such as halogen bonding, π-π stacking, or other short contacts that dictate the packing of molecules in the crystal.

Theoretical and Computational Studies of 1 Chloro 4 Fluoro 5 Nitroisoquinoline

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. nih.gov For 1-chloro-4-fluoro-5-nitroisoquinoline, DFT calculations are essential to predict its three-dimensional structure and the distribution of electrons within the molecule.

The first step in a computational study is to find the most stable arrangement of atoms in the molecule, known as the ground state geometry. This is achieved through a process called geometry optimization. For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. Given the rigid isoquinoline (B145761) core, significant conformational isomerism is not expected. However, the orientation of the nitro group relative to the aromatic ring is a key parameter that is optimized to find the most stable structure.

Table 1: Predicted Structural Parameters for this compound (Theoretical)

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C1-Cl | Data not available |

| C4-F | Data not available |

| C5-N(O₂) | Data not available |

| N-O (nitro) | Data not available |

| C-C (aromatic) | Data not available |

| C-N (ring) | Data not available |

| Bond Angles (°) | |

| Cl-C1-N2 | Data not available |

| F-C4-C3 | Data not available |

| C4-C5-N(O₂) | Data not available |

| O-N-O (nitro) | Data not available |

| Dihedral Angles (°) | |

| C4-C5-N-O | Data not available |

Note: The values in this table are placeholders and would be populated with data from specific DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory).

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Spatial Distributions for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. wikipedia.orglibretexts.orgimperial.ac.ukyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more readily polarized and reactive.

For this compound, the spatial distribution of the HOMO and LUMO would reveal the most probable sites for nucleophilic and electrophilic attack, respectively. The electron-withdrawing nature of the chloro, fluoro, and nitro groups is expected to significantly influence the energies and localizations of these orbitals.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound (Theoretical)

| Property | Predicted Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Spatial Distribution | |

| HOMO Localization | Predicted to be on the isoquinoline ring |

| LUMO Localization | Predicted to be on the nitro group and quinoline ring |

Note: These values are illustrative and would be determined from quantum chemical calculations.

Electrostatic Potential (MEP) Mapping for Identification of Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group, making them strong candidates for electrophilic interaction. Conversely, positive potentials would likely be found around the hydrogen atoms and parts of the carbon skeleton, indicating sites prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Delocalization and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. wisc.eduwisc.edu This method allows for the quantification of electron delocalization and charge transfer interactions between different parts of the molecule.

In this compound, NBO analysis would be used to investigate the hyperconjugative interactions between occupied (donor) and unoccupied (acceptor) orbitals. These interactions are crucial for understanding the stability of the molecule and the influence of the substituents on the electronic properties of the isoquinoline ring. The analysis can quantify the delocalization of electron density from lone pairs of the halogen and oxygen atoms into the antibonding orbitals of the ring system.

Prediction of Spectroscopic Parameters

Computational methods can also be employed to predict various spectroscopic properties of a molecule, which can aid in its experimental characterization. For this compound, these predictions can include:

Vibrational Frequencies: Calculation of the infrared (IR) and Raman spectra can predict the frequencies and intensities of the vibrational modes of the molecule. This information is invaluable for interpreting experimental spectra and identifying the presence of specific functional groups.

NMR Chemical Shifts: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated to predict the ¹H and ¹³C NMR spectra. These predictions can assist in the structural elucidation of the molecule.

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions between molecular orbitals.

These predicted spectroscopic parameters, when compared with experimental data, can provide strong validation for the calculated molecular structure and electronic properties.

Despite a comprehensive search for scientific literature, no specific theoretical and computational studies corresponding to the compound "this compound" were found. Research articles detailing the computational vibrational spectroscopy, theoretical NMR chemical shifts, UV-Visible absorption spectroscopy, reaction mechanisms, or structure-reactivity relationships for this particular molecule are not available in the public domain.

Consequently, it is not possible to provide a detailed and scientifically accurate article based on the requested outline. The generation of data tables and in-depth research findings requires existing published studies, which appear to be absent for this specific chemical compound. Any attempt to generate such an article would be speculative and would not adhere to the principles of scientific accuracy.

Further research on this specific isoquinoline derivative would be necessary to produce the detailed theoretical and computational analysis requested.

Future Research Avenues and Unexplored Frontiers in 1 Chloro 4 Fluoro 5 Nitroisoquinoline Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

Future research will likely prioritize the development of "green" synthetic pathways to 1-chloro-4-fluoro-5-nitroisoquinoline and its derivatives. A significant challenge in the synthesis of related compounds, such as haloanilines from halogenated nitroaromatics, is achieving high selectivity while avoiding harsh conditions. researchgate.netacs.orgacs.org Current multi-step syntheses of complex isoquinolines often rely on traditional methods that may involve hazardous reagents and generate significant waste.

Prospective research could focus on:

Catalytic Hydrogenation: Investigating highly selective, catalytic hydrogenation of the nitro group without causing dehalogenation is a key challenge. researchgate.netacs.org Research into novel heterogeneous catalysts, such as bimetallic systems or supported nanoparticles, could offer solutions. For instance, studies on the selective hydrogenation of 1-iodo-4-nitrobenzene have explored various commercial catalysts to optimize conditions, a strategy that could be adapted for the nitroisoquinoline core. researchgate.netacs.orgacs.org

Flow Chemistry: Transferring synthetic steps from batch processing to continuous flow reactors can enhance safety, improve reaction control, and increase productivity. researchgate.netacs.org This approach has been successfully applied to the synthesis of active pharmaceutical ingredients involving halogenated nitroaromatic precursors. acs.orgacs.org

Alternative Solvents: Exploring the use of greener solvents, such as ionic liquids or supercritical fluids, could reduce the environmental impact of the synthesis.

Table 1: Potential Sustainable Synthesis Strategies

| Strategy | Potential Advantage | Research Focus |

|---|---|---|

| Selective Catalysis | High yield of desired product, reduced byproducts, avoidance of dehalogenation. | Development of novel Pt, Pd, or Co-based heterogeneous catalysts. researchgate.net |

| Continuous Flow | Improved safety, scalability, and process control. | Optimization of reaction conditions (temperature, pressure, catalyst loading) in a flow setup. |

Exploration of Photocatalytic and Electrocatalytic Approaches for Functionalization

Visible-light photocatalysis and electrocatalysis have emerged as powerful tools for organic synthesis, enabling reactions under mild conditions that are often difficult to achieve with traditional thermal methods. mdpi.com These techniques could unlock new avenues for the functionalization of the this compound core.

Future research directions include:

C-H Functionalization: Metallaphotoredox catalysis, particularly with earth-abundant metals like nickel, has shown great promise for direct C-H functionalization. beilstein-journals.org Applying this strategy to the isoquinoline (B145761) core could allow for the introduction of alkyl, aryl, or other functional groups at specific positions without the need for pre-functionalized starting materials. beilstein-journals.org

Radical-Mediated Reactions: Photochemical methods can generate pyridinyl radicals from pyridinium ions, which can then couple with other radical species. nih.govresearchgate.net Exploring similar pathways for the isoquinoline system could lead to novel C-C bond formations. This approach offers different positional selectivity compared to classical Minisci-type reactions. nih.govresearchgate.net

Heterogeneous Photocatalysis: The use of reusable, solid-supported photocatalysts, such as graphitic carbon nitride (g-C3N4) or covalent organic frameworks (COFs), offers a sustainable approach to functionalization. mdpi.com These have been used for arylation, alkylation, and hydroxylation of related quinoxalin-2(1H)-ones. mdpi.com

Asymmetric Synthesis and Chiral Derivatization of the Isoquinoline Core

The introduction of chirality into the isoquinoline framework is of immense interest, as many biologically active isoquinoline alkaloids possess stereogenic centers, often at the C1 position. rsc.orgnih.gov The development of methods for the asymmetric synthesis and derivatization of this compound is a critical frontier.

Potential research avenues are:

Catalytic Asymmetric Reduction: Asymmetric hydrogenation or transfer hydrogenation of the N-heteroaromatic ring is a direct and atom-economical strategy to obtain chiral tetrahydroisoquinolines (THIQs). mdpi.com This involves the use of chiral catalysts to stereoselectively reduce the C=N bond within the isoquinoline core. rsc.orgmdpi.com

Chiral Ligand Synthesis: The isoquinoline scaffold itself can serve as a privileged structure for chiral ligands in asymmetric catalysis. nih.govresearchgate.net Functionalizing this compound with chiral auxiliaries could lead to the development of novel ligands for a range of asymmetric transformations.

Diastereoselective and Enantioselective Methods: Strategies based on modifying traditional isoquinoline syntheses like the Pictet-Spengler or Bischler-Napieralski reactions with chiral catalysts or auxiliaries have been extensively reviewed and could be adapted. acs.orgresearchgate.net Furthermore, 1,3-dipolar cycloaddition reactions using C,N-cyclic azomethine imines provide an efficient route to chiral substituted tetrahydroisoquinoline skeletons. nih.gov

Investigation of Solid-Phase Synthesis Methodologies for Parallel Compound Generation

To efficiently explore the chemical space around the this compound scaffold, high-throughput synthesis methods are essential. Solid-phase synthesis allows for the rapid, parallel generation of compound libraries for screening purposes.

Future research should focus on:

Resin Attachment and Cleavage: Developing robust methods to anchor the isoquinoline core to a solid support (resin) and subsequently cleave the derivatized products with high purity.

Combinatorial Derivatization: Using the solid-phase approach to introduce diverse functional groups at the reactive positions (e.g., via nucleophilic aromatic substitution of the chlorine atom). This strategy has been successfully applied to create libraries of quinolinones and other substituted isoquinolines. organic-chemistry.orgacs.orgnih.gov Microwave-assisted protocols can significantly accelerate these reactions. organic-chemistry.org

Scaffold-Based Libraries: Utilizing the core structure as a starting point for building more complex, multicyclic systems in a parallel fashion, which could be valuable for drug discovery programs. nih.gov

Table 2: Comparison of Synthesis Methodologies for Library Generation

| Methodology | Throughput | Scale | Purification | Key Advantage |

|---|---|---|---|---|

| Traditional Solution-Phase | Low | Milligram to Kilogram | Often requires chromatography | Scalability for single targets. |

| Parallel Solution-Phase | Medium | Milligram | Can be automated | Faster exploration than traditional methods. |

Advanced Spectroscopic Characterization Techniques for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms, kinetics, and the formation of transient intermediates requires advanced analytical techniques that can monitor reactions in real-time. mt.com Applying in situ spectroscopic methods to reactions involving this compound could significantly accelerate process development and optimization.

Key areas for investigation include:

FTIR and Raman Spectroscopy: These techniques can track the concentration of reactants, products, and intermediates by monitoring their characteristic vibrational modes. acs.orgspectroscopyonline.com Attenuated total reflection (ATR) and transmission modes are suitable for monitoring liquid-phase reactions. acs.org

Mass Spectrometry (MS): In situ MS-based techniques, such as those using ambient ionization methods like Atmospheric Solids Analysis Probe (ASAP), can provide real-time feedback on reaction progress with high sensitivity and selectivity, often without requiring sample preparation. acs.orgwaters.com

NMR Spectroscopy: For certain reactions, real-time NMR can provide detailed structural information about all species in the reaction mixture, offering unparalleled mechanistic insight.

These techniques are crucial for identifying unstable intermediates and optimizing reaction conditions to maximize yield and minimize byproduct formation. mt.comspectroscopyonline.com

Synergistic Integration of Experimental and Computational Chemistry for Predictive Design

The combination of computational modeling and experimental synthesis offers a powerful paradigm for modern chemical research. In silico methods can guide experimental efforts by predicting reactivity, screening virtual compound libraries, and elucidating reaction mechanisms at the molecular level.

Future research should leverage:

Quantum Chemistry (DFT): Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic structure, analyze frontier molecular orbitals (FMO), and map the molecular electrostatic potential (MEP) of this compound and its derivatives. researchgate.net This helps in understanding its reactivity towards electrophiles and nucleophiles.

Molecular Docking and Dynamics: For applications in drug discovery, molecular docking can predict the binding modes and affinities of novel derivatives with biological targets. nih.govmdpi.com Subsequent molecular dynamics (MD) simulations can assess the stability of the ligand-protein complexes. researchgate.netmdpi.com

QSAR Modeling: By generating a library of derivatives and testing their activity, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic targets. rsc.org

This integrated approach accelerates the design-synthesis-test cycle, making the discovery of new functional molecules more efficient. researchgate.netresearchgate.net

Discovery of Novel Reactivity Patterns and Rearrangements

The unique electronic properties imparted by the chlorine, fluorine, and nitro substituents on the isoquinoline core suggest the potential for discovering novel and unexpected chemical transformations.

Unexplored frontiers may include:

Transition-Metal Catalyzed Cross-Coupling: While nucleophilic aromatic substitution of the chlorine is expected, exploring a wider range of palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at the C1 position could yield a diverse array of derivatives.

Rearrangement Reactions: Investigating the behavior of the molecule under thermal, photochemical, or acid/base-catalyzed conditions could lead to the discovery of novel skeletal rearrangements, providing access to entirely new heterocyclic scaffolds.

Domino and Cascade Reactions: Designing multi-step transformations that occur in a single pot, where an initial reaction at one site triggers subsequent reactions elsewhere in the molecule. Such cascade reactions, which have been used to assemble complex isoquinoline scaffolds, offer an elegant and efficient approach to increasing molecular complexity. nih.gov

Contribution to the Expansion of the Chemical Space of Substituted Isoquinolines

The strategic placement of three distinct functional groups—a chlorine atom at the 1-position, a fluorine atom at the 4-position, and a nitro group at the 5-position—on the isoquinoline framework endows this compound with a high degree of synthetic versatility. This versatility is a key driver in the exploration and expansion of the chemical space of substituted isoquinolines, a class of compounds renowned for their prevalence in biologically active molecules and functional materials.

The presence of multiple reactive sites allows for a programmed and regioselective approach to the synthesis of a diverse array of isoquinoline derivatives. The chlorine atom at the C1 position and the fluorine atom at the C4 position are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The nitro group at the C5 position, being a strong electron-withdrawing group, activates the aromatic ring system, facilitating these substitution reactions. Furthermore, the nitro group itself can be readily reduced to an amino group, which can then be further functionalized through various chemical transformations, including diazotization followed by Sandmeyer or related reactions, or by acylation and alkylation.

This trifunctional nature of this compound allows for the systematic and combinatorial synthesis of libraries of novel isoquinoline derivatives. By selectively addressing each functional group, chemists can introduce a wide range of substituents and molecular fragments, thereby generating a vast collection of compounds with diverse electronic and steric properties. This expansion of the chemical space is crucial for the discovery of new lead compounds in drug discovery programs and for the development of novel materials with tailored properties.

For instance, the chlorine atom at the C1 position can be selectively displaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce a diverse set of side chains. The fluorine atom at the C4 position can also undergo nucleophilic substitution, often under different reaction conditions, allowing for a stepwise functionalization of the isoquinoline core. The subsequent reduction of the nitro group to an amine opens up another avenue for diversification, enabling the introduction of a second set of substituents.

The ability to perform orthogonal chemical transformations on the different functional groups of this compound is a powerful tool for generating molecular complexity from a single, readily accessible starting material. This approach is highly valuable in the context of modern drug discovery, where the exploration of a large and diverse chemical space is essential for identifying molecules with desired biological activities.

Moreover, the isoquinoline scaffold itself is a privileged structure in medicinal chemistry, appearing in a wide range of natural products and synthetic drugs. The ability to systematically modify the substitution pattern of the isoquinoline ring system using this compound as a starting material provides a powerful strategy for the development of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

Data on this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 928665-22-9 | C9H4ClFN2O2 | 226.59 |

| 4-Fluoroisoquinoline (B1268607) | 396-06-5 | C9H6FN | 147.15 |

| 4-Fluoro-5-nitroisoquinoline | 928664-13-5 | C9H5FN2O2 | 192.15 |

| 1-Chloroisoquinoline | 1940-25-6 | C9H6ClN | 163.61 |

| 5-Nitroisoquinoline | 607-32-9 | C9H6N2O2 | 174.16 |

Q & A

Q. Q1: What are the established synthetic routes for 1-chloro-4-fluoro-5-nitroisoquinoline, and what experimental parameters are critical for optimizing yield and purity?

Answer: The synthesis typically involves sequential nitration, halogenation, and functionalization of an isoquinoline precursor. For example, nitration at the 5-position followed by fluorination and chlorination (e.g., using Cl2 or SOCl2). Key parameters include:

- Temperature control during nitration to avoid over-oxidation .

- Solvent selection (e.g., DCM or THF) to stabilize intermediates .

- Purity validation via HPLC (>95%) and elemental analysis .

Basic Analytical Methods

Q. Q2: What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Answer:

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding at C4) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]<sup>+</sup> and isotopic patterns from Cl/F .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment .

Advanced Reactivity Studies

Q. Q3: How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

Answer: The nitro group at C5 deactivates the ring, directing nucleophilic attack to the C1-Cl position. Methodology:

- Kinetic studies under varying conditions (e.g., DMF vs. DMSO solvents) .

- DFT calculations to map electrostatic potential surfaces .

- Compare substitution rates with non-nitro analogs (e.g., 1-chloro-4-fluoroisoquinoline) .

Advanced Mechanistic Investigations

Q. Q4: What experimental and computational strategies can resolve contradictions in proposed reaction mechanisms for C1-Cl bond activation?

Answer:

- Isotopic Labeling : Use <sup>18</sup>O-labeled water to track hydrolysis pathways .

- Kinetic Isotope Effects (KIE) : Compare kH/kD to distinguish SN1 vs. SN2 mechanisms .

- In Situ Monitoring : Raman spectroscopy to detect transient intermediates .

Advanced Biological Applications

Q. Q5: How can researchers design structure-activity relationship (SAR) studies to evaluate this compound as a kinase inhibitor?

Answer:

- Targeted Modifications : Synthesize analogs with varying substituents (e.g., replacing Cl with Br or NO2 with CN) .

- In Vitro Assays : Measure IC50 against kinases (e.g., EGFR, VEGFR) using fluorescence polarization .

- Docking Simulations : Align with crystal structures (PDB entries) to predict binding modes .

Methodological Data Analysis

Q. Q6: How should researchers address discrepancies in reported spectroscopic data (e.g., conflicting <sup>19</sup>F NMR shifts) for this compound?

Answer:

- Cross-Validation : Compare data across deuterated solvents (CDCl3 vs. DMSO-d6) .

- Collaborative Studies : Share raw spectra via repositories (e.g., NIST Chemistry WebBook) for peer verification .

- Error Analysis : Quantify instrument-specific biases (e.g., magnetic field drift) .

Stability & Degradation

Q. Q7: What protocols ensure the stability of this compound during long-term storage?

Answer:

- Storage Conditions : Argon-filled vials at -20°C to prevent hydrolysis .

- Stability Tests : Accelerated aging studies (40°C/75% RH) with LC-MS monitoring .

- Degradation Pathways : Identify byproducts via tandem MS/MS .

Advanced Analytical Challenges

Q. Q8: How can researchers differentiate between positional isomers (e.g., 5-nitro vs. 6-nitro derivatives) in complex mixtures?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.